molecular formula C5H3BrF2N2O2 B10907103 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10907103
M. Wt: 240.99 g/mol
InChI Key: IHNSTTARASIBRU-UHFFFAOYSA-N
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Description

4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C5H3BrF2N2O2. It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of bromine and difluoromethyl groups in its structure makes it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of Bromine: Bromination of the pyrazole ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Incorporation of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C5H3BrF2N2O2

Molecular Weight

240.99 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C5H3BrF2N2O2/c6-2-1-9-10(5(7)8)3(2)4(11)12/h1,5H,(H,11,12)

InChI Key

IHNSTTARASIBRU-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1Br)C(=O)O)C(F)F

Origin of Product

United States

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